2-(2,2-Dichlorocyclopropyl)acetonitrile 2-(2,2-Dichlorocyclopropyl)acetonitrile
Brand Name: Vulcanchem
CAS No.: 5365-25-3
VCID: VC8516796
InChI: InChI=1S/C5H5Cl2N/c6-5(7)3-4(5)1-2-8/h4H,1,3H2
SMILES: C1C(C1(Cl)Cl)CC#N
Molecular Formula: C5H5Cl2N
Molecular Weight: 150.00 g/mol

2-(2,2-Dichlorocyclopropyl)acetonitrile

CAS No.: 5365-25-3

Cat. No.: VC8516796

Molecular Formula: C5H5Cl2N

Molecular Weight: 150.00 g/mol

* For research use only. Not for human or veterinary use.

2-(2,2-Dichlorocyclopropyl)acetonitrile - 5365-25-3

Specification

CAS No. 5365-25-3
Molecular Formula C5H5Cl2N
Molecular Weight 150.00 g/mol
IUPAC Name 2-(2,2-dichlorocyclopropyl)acetonitrile
Standard InChI InChI=1S/C5H5Cl2N/c6-5(7)3-4(5)1-2-8/h4H,1,3H2
Standard InChI Key METYSMJJRFRDPP-UHFFFAOYSA-N
SMILES C1C(C1(Cl)Cl)CC#N
Canonical SMILES C1C(C1(Cl)Cl)CC#N

Introduction

Molecular Structure and Physicochemical Properties

The molecular formula of 2-(2,2-Dichlorocyclopropyl)acetonitrile is C₅H₅Cl₂N, with a molecular weight of 174.01 g/mol. The compound features a strained cyclopropane ring bearing two chlorine atoms at the 2,2-positions and an acetonitrile (-CH₂CN) group attached to one of the cyclopropane carbons . The chlorine atoms induce significant electron-withdrawing effects, enhancing the electrophilicity of the adjacent carbons.

Physical Properties

PropertyValue
Boiling PointNot explicitly reported
SolubilityModerate in organic solvents
Physical StateColorless to pale yellow liquid
Density~1.3 g/cm³ (estimated)

The compound’s low boiling point and liquid state at room temperature suggest weak intermolecular forces, consistent with its halogenated structure. Its moderate solubility in polar aprotic solvents like acetonitrile and dimethyl sulfoxide (DMSO) aligns with its polar nitrile group .

Synthesis and Manufacturing

The synthesis of 2-(2,2-Dichlorocyclopropyl)acetonitrile typically involves phase-transfer catalysis (PTC) under mild conditions. A widely reported method utilizes chloroform (CHCl₃) and sodium hydroxide (NaOH) in the presence of benzyltriethylammonium chloride (Et₃NCH₂PhCl) as a phase-transfer catalyst . This approach facilitates the dichlorocyclopropanation of precursor alkenes, as illustrated below:

General Reaction Scheme:

Alkene+CHCl3NaOH, Et3NCH2PhCl2-(2,2-Dichlorocyclopropyl)acetonitrile+Byproducts\text{Alkene} + \text{CHCl}_3 \xrightarrow{\text{NaOH, Et}_3\text{NCH}_2\text{PhCl}} \text{2-(2,2-Dichlorocyclopropyl)acetonitrile} + \text{Byproducts}

Key synthetic parameters include:

  • Temperature: Room temperature (20–25°C)

  • Reaction Time: 2–4 hours

  • Yield: 70–91% for analogous dichlorocyclopropane derivatives

Chemical Reactivity and Functional Transformations

The compound’s reactivity is dominated by two key sites:

  • Electrophilic Cyclopropane Ring: The strained cyclopropane ring undergoes ring-opening reactions with nucleophiles (e.g., amines, thiols) to yield linear products.

  • Nitrile Group: The -CN group participates in hydrolysis, reduction, and cycloaddition reactions.

Notable Reactions:

  • Nucleophilic Substitution:

    C5H5Cl2N+NaSHC5H5Cl2S+NaCN\text{C}_5\text{H}_5\text{Cl}_2\text{N} + \text{NaSH} \rightarrow \text{C}_5\text{H}_5\text{Cl}_2\text{S} + \text{NaCN}

    Thiols displace chlorine atoms under basic conditions, forming thioether derivatives .

  • Hydrolysis:

    C5H5Cl2N+H2OH+C5H5Cl2OH+NH3\text{C}_5\text{H}_5\text{Cl}_2\text{N} + \text{H}_2\text{O} \xrightarrow{\text{H}^+} \text{C}_5\text{H}_5\text{Cl}_2\text{OH} + \text{NH}_3

    Acidic hydrolysis converts the nitrile to a carboxylic acid .

  • Reduction:

    C5H5Cl2N+H2Pd/CC5H7Cl2NH2\text{C}_5\text{H}_5\text{Cl}_2\text{N} + \text{H}_2 \xrightarrow{\text{Pd/C}} \text{C}_5\text{H}_7\text{Cl}_2\text{NH}_2

    Catalytic hydrogenation yields primary amines .

Applications in Industry and Research

Agrochemical Intermediates

The compound serves as a precursor to herbicides and insecticides. Its dichlorocyclopropyl moiety is incorporated into bioactive molecules targeting plant pathogens .

Pharmaceutical Synthesis

In drug discovery, the nitrile group is leveraged to construct heterocycles such as pyrimidines and triazoles. For example, it has been used in the synthesis of peroxisome proliferator-activated receptor (PPAR) agonists, though specific analogs require further functionalization .

Materials Science

The compound’s rigidity and polarity make it suitable for designing liquid crystals and polymer cross-linking agents. Its incorporation into siloxane-based materials enhances thermal stability .

Recent Advancements and Future Directions

Recent studies have optimized PTC conditions to achieve >95% diastereoselectivity in dichlorocyclopropanation reactions . Future research may explore:

  • Enantioselective Synthesis: Developing chiral catalysts for asymmetric cyclopropanation.

  • Green Chemistry: Replacing chloroform with less toxic carbene sources.

  • Biological Screening: Evaluating antimicrobial and anticancer activities of derivatives .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator